molecular formula C11H18O B14573370 Spiro[bicyclo[5.2.1]decane-10,2'-oxirane] CAS No. 61244-46-0

Spiro[bicyclo[5.2.1]decane-10,2'-oxirane]

Cat. No.: B14573370
CAS No.: 61244-46-0
M. Wt: 166.26 g/mol
InChI Key: WOMYJJWQHFBMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[bicyclo[5.2.1]decane-10,2’-oxirane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic decane framework fused with an oxirane ring, making it an interesting subject for various chemical studies and applications. The spirocyclic nature of the compound imparts unique chemical and physical properties, which are of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[bicyclo[5.2.1]decane-10,2’-oxirane] typically involves multiple steps, starting with the formation of the bicyclic decane framework. One common method involves the [4 + 3] cycloaddition reactions of furan precursors with oxyallyl cations . This is followed by the Nicholas reaction with propargyl cations stabilized as dicobalt hexacarbonyl complexes . Subsequent demetallation and hydration of the resulting acetylenes lead to the formation of the desired spirocyclic structure . The final step often involves a stereoconvergent aldol cyclization to generate the key oxatricyclic intermediate, followed by a β-fragmentation process under hypoiodite photolysis .

Industrial Production Methods: Scaling up the synthesis to an industrial level involves optimizing the reaction conditions to achieve high yields and purity. The synthetic methodology has been successfully scaled up to multigram levels with good overall yields . Industrial production may also involve continuous flow processes to enhance efficiency and reproducibility.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Spiro[bicyclo[5.2.1]decane-10,2’-oxirane] include other spirocyclic and bicyclic molecules such as spiro[5.5]undecane, bicyclo[2.2.1]heptane (norbornane), and bicyclo[3.3.1]nonane . These compounds share similar structural features but differ in their chemical reactivity and applications.

Uniqueness: What sets Spiro[bicyclo[5.2.1]decane-10,2’-oxirane] apart from other similar compounds is its unique combination of a bicyclic decane framework with an oxirane ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

61244-46-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

spiro[bicyclo[5.2.1]decane-10,2'-oxirane]

InChI

InChI=1S/C11H18O/c1-2-4-9-6-7-10(5-3-1)11(9)8-12-11/h9-10H,1-8H2

InChI Key

WOMYJJWQHFBMFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C23CO3)CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.